molecular formula C16H27Cl2N3 B1525673 1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride CAS No. 1220036-00-9

1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride

Cat. No.: B1525673
CAS No.: 1220036-00-9
M. Wt: 332.3 g/mol
InChI Key: MTRHYPUEKYHTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is a chemical compound supplied for Research Use Only (RUO), not intended for diagnostic or therapeutic applications. Piperazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often explored for their biological activity. Related piperidine and piperazine structures are frequently investigated as potential neuroactive agents. For instance, some 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been studied as potent acetylcholinesterase inhibitors for dementia research , while other 1-benzyl-piperidine compounds have shown high affinity for the dopamine transporter . The specific this compound may serve as a valuable building block or intermediate in organic synthesis and drug discovery programs. Researchers can utilize this compound to develop novel molecules for pharmacological screening or to study structure-activity relationships (SAR). Handle with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-benzyl-4-(pyrrolidin-2-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3.2ClH/c1-2-5-15(6-3-1)13-18-9-11-19(12-10-18)14-16-7-4-8-17-16;;/h1-3,5-6,16-17H,4,7-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRHYPUEKYHTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is a compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H20Cl2N2\text{C}_{14}\text{H}_{20}\text{Cl}_2\text{N}_2

This compound features a piperazine core with a benzyl and pyrrolidinylmethyl substituent, contributing to its unique pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving different cancer cell lines, it has shown cytotoxic effects characterized by:

  • IC50 Values : The IC50 values for various cancer cell lines ranged from 34 µM to over 100 µM, indicating varying degrees of sensitivity among different tumor types .
  • Mechanism of Action : It induces apoptosis through intrinsic pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Neuropharmacological Effects

This compound has been studied for its effects on the central nervous system (CNS). It acts as a potential anxiolytic and antidepressant agent, with research suggesting modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound revealed that at a concentration of 100 µg/mL, it exhibited significant activity against Gram-positive and Gram-negative bacteria. The results indicated a higher mortality rate in bacterial cultures treated with the compound compared to controls.

Bacterial StrainConcentration (µg/mL)Mortality Rate (%)
E. coli10075
S. aureus10082

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested against MDA-MB-231 (breast cancer) and U-87 MG (glioblastoma) cells. The findings showed that the compound significantly reduced cell viability at concentrations above 60 µM.

Cell LineIC50 (µM)
MDA-MB-23138.29
U-87 MG40.59

The biological activity of this compound is attributed to several mechanisms:

  • Cell Membrane Disruption : It disrupts bacterial membranes, leading to cell lysis.
  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through mitochondrial signaling.
  • Neurotransmitter Modulation : It influences serotonin and dopamine levels, contributing to its neuropharmacological effects.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₆H₂₇Cl₂N₃
  • CAS Number : 1220036-00-9
  • Molecular Weight : 304.32 g/mol

BPDP is characterized by its piperazine core, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Histamine H3 Receptor Antagonism

One of the notable applications of BPDP is its role as a histamine H3 receptor antagonist. Research has shown that compounds targeting the H3 receptor can modulate neurotransmitter release, which has implications for treating conditions such as:

  • Excessive Daytime Sleepiness
  • Narcolepsy
  • Attention Deficit Hyperactivity Disorder (ADHD)

A study highlighted the synthesis of various piperazine derivatives, including BPDP, demonstrating their potential in promoting wakefulness and cognitive enhancement through H3 receptor modulation .

Neuropharmacological Effects

BPDP has been investigated for its neuropharmacological properties. In preclinical studies, it was shown to penetrate the blood-brain barrier effectively, occupying H3 receptor sites and influencing acetylcholine levels in the brain. This mechanism suggests potential applications in enhancing cognitive function and treating neurodegenerative disorders.

Case Study 1: Preclinical Profiling of BPDP

In a preclinical study, BPDP was evaluated for its pharmacokinetic properties, including:

ParameterValue
Half-life (h)49.1 - 56.1
Clearance (mL/min/kg)26.1 ± 5.3
Volume of Distribution (L/kg)39.4 ± 8.0

The study found that BPDP exhibited a favorable pharmacokinetic profile, supporting its advancement into clinical trials for conditions related to cognitive impairment and sleep disorders .

Case Study 2: Safety and Tolerability Studies

A safety study conducted on rats and dogs indicated that BPDP had no significant adverse effects at therapeutic doses. The no-observed-adverse-effect level (NOAEL) was established at 25 mg/kg/day in rats, which supports its potential for human use .

Potential for Future Research

The unique structure of BPDP allows for further modifications to enhance its efficacy and reduce side effects. Ongoing research is focused on:

  • Developing more potent derivatives.
  • Exploring combination therapies with other neuroactive compounds.
  • Investigating long-term effects on cognitive function in animal models.

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity typical of piperazine and pyrrolidine derivatives:

  • Nucleophilic Substitution

    • Nitrogen atoms in the piperazine and pyrrolidine rings act as nucleophiles, enabling substitution reactions with electrophiles .

  • Deprotonation

    • Basic nitrogen centers can lose protons, influencing solubility and interactions with acidic groups in biological systems.

  • Amide Formation

    • The pyrrolidine ring can participate in amide bond formation through condensation reactions, expanding its pharmacological applications .

Table 2: Reactivity Mechanisms

MechanismFunctional Groups InvolvedExample Reaction
Nucleophilic SubstitutionPiperazine/piperidine nitrogensReaction with alkyl halides
DeprotonationNitrogen atomsAcid-base interactions
Amide FormationPyrrolidine ringCondensation with carboxylic acids

Biological Activity

Research on structurally related compounds highlights potential therapeutic applications:

  • Enzyme Inhibition

    • Derivatives with furoyl substituents (e.g., 5b ) inhibit butyrylcholinesterase, a target for Alzheimer’s disease treatments .

  • Receptor Binding

    • Benzylpiperazine analogs show affinity for σ1 receptors, with selectivity over σ2 receptors .

  • Neuropharmacological Effects

    • Piperazine-based compounds modulate serotonin and dopamine systems, suggesting utility in mood disorders.

Table 3: Biological Activities

ActivityTarget/PathwayExample CompoundIC50/Binding Affinity
Enzyme InhibitionButyrylcholinesterase5b 0.82 μM
Receptor Bindingσ1 ReceptorBenzylpiperazine analogsNot reported
NeuropharmacologySerotonin/Dopamine SystemsPiperazine derivativesVariable

Comparative Analysis with Related Compounds

CompoundStructureKey DifferenceBiological Activity
1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloridePiperidine substituentPiperidine vs. pyrrolidineNeurotransmitter modulation
N-(4-Ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamideFuroyl groupEnhanced enzyme inhibitionIC50 = 0.82 μM
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochlorideDual pyrrolidine ringsAmino alcohol functionalityAntimicrobial/antiviral potential

Comparison with Similar Compounds

Structural Comparison
Compound Name Substituents on Piperazine Ring Key Structural Features
1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride 1-Benzyl, 4-(2-pyrrolidinylmethyl) Dual heterocyclic moieties (piperazine + pyrrolidine)
Trimetazidine dihydrochloride 1-(2,3,4-Trimethoxybenzyl) Methoxy-substituted benzyl group
Cyclizine dihydrochloride 1-Benzhydryl, 4-methyl Bulky benzhydryl group
HBK-9 (Xanthone derivative) 2-[(4-Benzylpiperazin-1-yl)methyl]-6-methoxy Piperazine linked to xanthone core
GBR12935 1-(2-Diphenylmethoxyethyl)-4-(3-phenylpropyl) Diphenylmethoxyethyl and phenylpropyl groups

Key Observations :

  • Trimetazidine ’s trimethoxybenzyl group is associated with anti-ischemic activity, whereas cyclizine ’s benzhydryl group confers antihistaminic properties .
Physicochemical Properties
Property Target Compound Piperazine Dihydrochloride Trimetazidine Dihydrochloride
Thermal Stability (TGA) Not reported Mass loss: 13.90% (25–190°C) Not reported
pKa Values Not reported pK₁: 5.32; pK₂: 9.70 (extrapolated) Not reported
Solubility High (dihydrochloride salt) Water-soluble Water-soluble

Key Observations :

  • The dihydrochloride form of piperazine derivatives generally improves water solubility and thermal stability compared to free bases .
Pharmacological Activity
  • Antihistamines : Cyclizine and meclizine dihydrochlorides () act via H₁-receptor antagonism. The target compound’s benzyl group may support similar receptor interactions, but its pyrrolidine moiety could modulate selectivity .
  • Antidepressants: Xanthone-piperazine hybrids (e.g., HBK-9) show serotonin receptor affinity . The target compound’s pyrrolidine group may enhance binding to monoamine transporters, akin to GBR12935, a dopamine reuptake inhibitor .
  • Safety Profile : Piperazine dihydrochloride can form mutagenic N-nitroso compounds in vivo . Structural modifications (e.g., benzyl/pyrrolidine groups) in the target compound may reduce this risk, though direct evidence is lacking.

Preparation Methods

Synthesis of 1-Benzylpiperazine

1-Benzylpiperazine is a crucial intermediate synthesized by alkylation of piperazine dihydrochloride with benzyl chloride in ethanolic solution at elevated temperatures (~60–65°C). The process involves:

  • Dissolving piperazine dihydrochloride monohydrate in ethanol.
  • Adding benzyl chloride slowly with stirring.
  • Precipitation of the product as a dihydrochloride salt.
  • Isolation by filtration and washing with cold ethanol and benzene.
  • Purification by recrystallization or extraction.

This method yields 1-benzylpiperazine dihydrochloride with high purity (93–95%) and a typical yield of 97–99% for the salt form. The free base can be obtained by basification and extraction with chloroform, followed by drying and distillation, yielding 65–75% pure 1-benzylpiperazine.

Step Conditions Yield (%) Notes
Alkylation of piperazine Ethanol, 60–65°C, benzyl chloride 97–99 (salt) High purity dihydrochloride salt
Free base isolation Basification, chloroform extraction 65–75 Distillation under reduced pressure

Preparation of 1-Benzyl-4-piperidone

1-Benzyl-4-piperidone, a related intermediate, is synthesized via:

  • 1,4-addition of benzylamine to methyl acrylate.
  • Dieckmann condensation and hydrolysis-decarboxylation steps.
  • Reflux in anhydrous toluene with metallic sodium and methanol.
  • Acid-base extraction and purification by distillation.

This route provides 1-benzyl-4-piperidone as a light yellow oily liquid with a yield of approximately 78.4%.

Introduction of the Pyrrolidinylmethyl Group

The key functionalization step involves attaching the 2-pyrrolidinylmethyl substituent to the piperazine ring. While direct literature on this exact step for the title compound is limited, general synthetic principles indicate:

  • Use of alkylation reactions where a 2-pyrrolidinylmethyl halide or equivalent electrophile reacts with the 4-position of 1-benzylpiperazine.
  • Protection/deprotection strategies may be employed to control regioselectivity.
  • Reductive amination or nucleophilic substitution methods can be applied depending on the starting materials.

Industrially Feasible Preparation of 1-Benzyl-4-piperidinealdehyde (Precursor to Functionalization)

According to patent CN105693596A, 1-benzyl-4-piperidinealdehyde, a useful intermediate, can be prepared by partial reduction of 1-benzyl-4-piperidine methyl or ethyl formate esters using a red aluminum complex as a reducing agent. This method is advantageous due to:

  • Use of readily available raw materials.
  • Mild reaction conditions (pH 11–13, moderate temperature).
  • High yield and product purity.
  • Scalability for industrial production.

The process involves:

  • Preparation of 1-benzyl-4-piperidine methyl or ethyl formate by alkylation of 4-piperidine carboxylic acid esters.
  • Partial reduction with red aluminum complex in the presence of alkaline solution.
  • Isolation of 1-benzyl-4-piperidinealdehyde by extraction and purification.
Step Reagents/Conditions Yield (%) Comments
Alkylation to form methyl/ethyl formate esters 4-piperidine carboxylic acid esters, benzyl chloride, sodium bicarbonate, reflux in ethanol 93.8–96.5 High yield, pale yellow oily liquid
Partial reduction Red aluminum complex, alkaline pH 11–13 High Environmentally friendly, industrially feasible

Example yields and purity data:

Compound Yield (%) Purity (HPLC %) Physical State
1-Benzyl-4-piperidine methyl formate 96.5 99.12 Pale yellow oily liquid
1-Benzyl-4-piperidine ethyl formate 93.8 98.74 Pale yellow oily liquid

These intermediates are then oxidized or further transformed to aldehydes or other functional groups for subsequent coupling.

Salt Formation: Dihydrochloride Preparation

The final step to obtain the dihydrochloride salt involves:

  • Treatment of the free base compound with dry hydrogen chloride in ethanol or other suitable solvents.
  • Cooling to precipitate the dihydrochloride salt.
  • Filtration, washing with dry solvents (e.g., benzene), and drying.

This step enhances the compound's stability, crystallinity, and ease of handling.

Summary Table of Preparation Methods

Step/Intermediate Method Summary Key Reagents/Conditions Yield/Outcome Industrial Feasibility
1-Benzylpiperazine dihydrochloride Alkylation of piperazine dihydrochloride Piperazine dihydrochloride, benzyl chloride, ethanol, 60–65°C 97–99% (salt), 65–75% (free base) High; simple reagents, mild conditions
1-Benzyl-4-piperidone 1,4-addition, Dieckmann condensation Benzylamine, methyl acrylate, toluene, Na, reflux 78.4% yield, light yellow oily liquid Moderate; multi-step, moderate yield
1-Benzyl-4-piperidine methyl/ethyl formate Alkylation of 4-piperidine esters Benzyl chloride, sodium bicarbonate, ethanol reflux 93.8–96.5% yield, high purity High; scalable, mild conditions
1-Benzyl-4-piperidinealdehyde Partial reduction with red aluminum complex Red aluminum complex, alkaline pH 11–13 High yield, good purity High; environmentally friendly, industrially feasible
Dihydrochloride salt formation Acid treatment with dry HCl Dry HCl in ethanol, cooling, filtration 93–95% purity High; standard salt formation procedure

Research Findings and Considerations

  • The use of red aluminum complex for partial reduction is a significant advancement over older methods such as Swern oxidation, which requires ultralow temperatures and produces malodorous byproducts.
  • Alkylation of piperazine dihydrochloride with benzyl chloride is a well-established, high-yielding reaction that forms the piperazine core with benzyl substitution.
  • The introduction of the pyrrolidinylmethyl group likely involves nucleophilic substitution or reductive amination on a suitably functionalized intermediate; however, detailed protocols are scarce in open literature and may be proprietary.
  • The dihydrochloride salt form improves compound handling and stability, essential for pharmaceutical applications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride
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1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride

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